molecular formula C14H8BrClN2O3S B12457437 5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide

5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide

Cat. No.: B12457437
M. Wt: 399.6 g/mol
InChI Key: BWUHBYBWUUMIAC-UHFFFAOYSA-N
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Description

N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide typically involves multi-step organic reactions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with 3-chloro-1-benzothiophene-2-carbohydrazide in the presence of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and an 83% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes. For instance, molecular docking studies have shown that the compound has a good binding affinity for the cyclooxygenase-2 (COX-2) enzyme . This suggests that the compound may inhibit the enzyme’s activity, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromofuran-2-carbonyl)-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its combination of bromofuran, chlorobenzothiophene, and carbohydrazide groups, which confer distinct chemical and biological properties. Its potential as a COX-2 inhibitor and its diverse reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H8BrClN2O3S

Molecular Weight

399.6 g/mol

IUPAC Name

5-bromo-N'-(3-chloro-1-benzothiophene-2-carbonyl)furan-2-carbohydrazide

InChI

InChI=1S/C14H8BrClN2O3S/c15-10-6-5-8(21-10)13(19)17-18-14(20)12-11(16)7-3-1-2-4-9(7)22-12/h1-6H,(H,17,19)(H,18,20)

InChI Key

BWUHBYBWUUMIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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